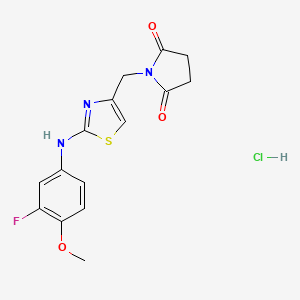

1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Description

The compound 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride features a thiazole core substituted with a 3-fluoro-4-methoxyphenylamino group and a pyrrolidine-2,5-dione moiety linked via a methyl bridge.

Properties

IUPAC Name |

1-[[2-(3-fluoro-4-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3O3S.ClH/c1-22-12-3-2-9(6-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIHCIVVAVOWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

Attachment of the Fluoro-Methoxyphenyl Group: This step involves the nucleophilic substitution reaction where the fluoro-methoxyphenyl amine reacts with the thiazole intermediate.

Formation of Pyrrolidine-2,5-dione Moiety: This is typically done through a condensation reaction involving succinic anhydride and an appropriate amine.

Final Coupling and Hydrochloride Formation: The final step involves coupling the thiazole intermediate with the pyrrolidine-2,5-dione moiety, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride can undergo various chemical reactions:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride exhibit significant inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), leading to reduced production of prostaglandin E2 (PGE2). This inhibition is crucial in managing chronic inflammatory diseases such as periodontitis. In experimental models, local treatment with related compounds resulted in a significant reduction of alveolar bone loss without systemic side effects .

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. In a picrotoxin-induced convulsion model, derivatives of thiazole showed promising results, with specific analogues demonstrating complete protection against seizures. The structure–activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly influenced anticonvulsant efficacy .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. Various derivatives have shown cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, one thiazole-pyridine hybrid exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming the standard chemotherapy drug 5-fluorouracil .

Case Study 1: Inhibition of mPGES-1

A study demonstrated that related aminothiazoles effectively inhibited mPGES-1 activity in vitro and reduced PGE2 production in fibroblast cultures with IC50 values around 1.1 μM. In vivo experiments using ligature-induced periodontitis models showed a 46% reduction in bone loss when treated with these compounds .

Case Study 2: Anticonvulsant Efficacy

In another investigation, a series of thiazole derivatives were synthesized and tested for anticonvulsant activity. The most active compound provided complete protection against seizures at a dose of 18.4 mg/kg, highlighting the importance of the methoxy group in enhancing efficacy .

Case Study 3: Anticancer Activity

A recent study evaluated the anticancer properties of novel thiazole-pyridine hybrids against various cancer cell lines. One particular analogue demonstrated significant growth inhibition across all tested lines, with an IC50 value significantly lower than that of conventional treatments .

Mechanism of Action

The mechanism of action of 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Optimization : Replacing the pyrrolidine-2,5-dione with pyrrole (as in ) could alter bioactivity and solubility profiles.

- Agrochemical Potential: While the target shares motifs with fungicides, its unique substituents may confer novel modes of action.

- Synthetic Challenges : Efficient coupling of the dione moiety to the thiazole ring requires further exploration, possibly leveraging methods from .

Biological Activity

The compound 1-((2-((3-Fluoro-4-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a thiazole derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a thiazole moiety, and a fluorinated phenyl group. Its chemical formula is CHClF NOS, and it possesses unique properties that contribute to its biological activity.

Research indicates that thiazole derivatives like this compound may act as inhibitors of certain enzymes involved in inflammatory pathways. Specifically, studies have shown that aminothiazoles can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial for the synthesis of prostaglandin E2 (PGE2), a mediator of inflammation . The inhibition of mPGES-1 has been linked to reduced bone resorption and inflammation in models of periodontitis .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity through its ability to inhibit PGE2 production. In vitro studies revealed an IC value for related thiazole compounds ranging from 1.1 to 1.5 μM against IL-1β-induced PGE2 production in fibroblasts . In vivo experiments showed that local treatment with these compounds reduced alveolar bone loss by 46% in experimental models without systemic side effects .

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. Certain compounds within this class have shown efficacy against viral RNA polymerases, with IC values indicating strong inhibitory activity . This suggests potential applications in treating viral infections, although specific data on the target compound's antiviral effects remain limited.

Antimicrobial Properties

Studies on similar pyrrolidine derivatives indicate promising antibacterial and antifungal activities. For instance, pyrrolidine alkaloids have been noted for their ability to inhibit the growth of various pathogenic bacteria . The specific activity against Gram-positive and Gram-negative bacteria suggests that the target compound may possess similar antimicrobial properties.

Case Studies and Research Findings

Q & A

How can researchers design experiments to optimize the synthesis of this compound for improved yield and purity?

Methodological Answer:

- Statistical Design of Experiments (DoE): Use factorial or response surface methodologies to systematically vary parameters (e.g., temperature, solvent ratios, reaction time) and identify optimal conditions. This minimizes the number of trials while capturing interactions between variables .

- Computational Reaction Path Search: Leverage quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states. Tools like the ICReDD framework integrate computational predictions with experimental validation, narrowing down optimal conditions (e.g., solvent selection, catalyst use) .

- Reactor Design Considerations: Evaluate batch vs. continuous flow reactors to enhance mixing and heat transfer, especially for exothermic steps. Refer to subclass RDF2050112 for fundamentals in reactor design .

What advanced characterization techniques are recommended to resolve ambiguities in structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation:

- NMR Spectroscopy: Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the thiazole, pyrrolidine-dione, and fluoromethoxyphenyl moieties .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and detect trace impurities.

- X-ray Crystallography: Resolve stereochemical ambiguities if crystalline derivatives are obtainable (see analogous methods in for fluorinated heterocycles) .

- Computational Validation: Compare experimental IR/NMR data with simulated spectra from quantum mechanical calculations (e.g., Gaussian software) to confirm assignments .

How should researchers address contradictions in stability data under varying pH or temperature conditions?

Methodological Answer:

- Stress Testing Protocols: Expose the compound to accelerated degradation conditions (e.g., 40–80°C, pH 1–13) and monitor degradation products via HPLC-MS. Use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life .

- Separation Technologies: Apply advanced techniques like preparative HPLC or membrane-based separation (subclass RDF2050104) to isolate degradation byproducts for structural analysis .

- Thermogravimetric Analysis (TGA): Quantify thermal stability and identify decomposition thresholds .

What computational strategies can predict the compound’s reactivity in novel biological or chemical systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., enzymes) to predict binding affinities or metabolic pathways.

- Reactivity Descriptors: Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic behavior. ’s approach to fluorinated heterocycles demonstrates how electronic effects influence reactivity .

- In Silico Metabolism Prediction: Use tools like GLORY or MetaSite to identify potential metabolic hotspots (e.g., hydrolysis of the pyrrolidine-dione ring) .

How can scaling-up synthesis maintain yield and purity while minimizing byproducts?

Methodological Answer:

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR, Raman spectroscopy) to detect deviations during scale-up .

- Solvent Optimization: Replace ethanol (common in small-scale synthesis, as in ) with greener solvents (e.g., cyclopentyl methyl ether) to improve solubility and reduce waste .

- Byproduct Mitigation: Use membrane separation (subclass RDF2050104) or crystallization engineering to isolate the target compound from impurities .

What methodologies are effective in analyzing the compound’s pharmacokinetic properties during preclinical studies?

Methodological Answer:

- In Vitro Permeability Assays: Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption.

- Microsomal Stability Studies: Incubate with liver microsomes to assess metabolic clearance rates.

- Plasma Protein Binding: Employ equilibrium dialysis or ultrafiltration to quantify unbound fractions .

How can researchers validate the compound’s mechanism of action in target-specific assays?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to measure IC50 values against purified targets (e.g., kinases, proteases).

- CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

What strategies are recommended for resolving spectral overlaps in complex reaction mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.